3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile
Description
3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile is a bicyclic heterocyclic compound featuring a tetrahydroindazole core substituted with a trifluoromethyl group at the 3-position and a propanenitrile moiety at the 1-position. Its molecular formula is C₁₂H₁₄F₃N₃, with a molecular weight of 261.26 g/mol . The compound has been catalogued as a building block for medicinal chemistry but is currently marked as discontinued in commercial inventories, limiting its accessibility . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile group may contribute to electrophilic reactivity or hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c12-11(13,14)10-8-4-1-2-5-9(8)17(16-10)7-3-6-15/h1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCGTSJCBNDFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162474 | |
| Record name | 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-indazole-1-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-61-1 | |
| Record name | 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-indazole-1-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-indazole-1-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 3-Aminoindazole Derivatives
A widely adopted strategy involves the cyclocondensation of 3-aminoindazole derivatives with trifluoromethyl-containing carbonyl compounds. For example, reacting 3-amino-1H-indazole with ethyl 4,4,4-trifluoroacetoacetate in a methanol/H₃PO₄ mixture under reflux yields the tetrahydroindazole scaffold. This method achieves moderate yields (35–75%) and benefits from the electron-withdrawing nature of the trifluoromethyl group, which facilitates ring closure.
Optimization Insights :
Palladium-Catalyzed Cyanation
The propanenitrile side chain is often introduced via palladium-catalyzed cyanation. A representative procedure involves treating a chlorinated tetrahydroindazole intermediate with potassium ferrocyanide in the presence of a palladium catalyst (e.g., [PdCl(C₃H₅)]₂) and Xantphos as a ligand. This method, adapted from indazole-3-carbonitrile synthesis, achieves nitrile installation in yields up to 85%.
Critical Parameters :
Chlorination and Nucleophilic Substitution
A two-step approach involves:
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Chlorination : Treating the tetrahydroindazole core with POCl₃ to generate a reactive 4-chloro intermediate.
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Nucleophilic Substitution : Displacing the chloride with a cyanide group using NaCN or KCN in DMF at 80–100°C.
Yield Comparison :
| Step | Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, reflux, 3 h | 70–98 |
| Cyanide Substitution | NaCN, DMF, 80°C, 12 h | 50–65 |
Alternative Methodologies
Suzuki-Miyaura Cross-Coupling
While less common, Suzuki coupling has been explored to attach pre-formed nitrile-containing aryl boronic acids to the indazole core. This method offers flexibility but suffers from lower yields (30–45%) due to steric hindrance from the tetrahydroindazole system.
One-Pot Tandem Reactions
Emerging protocols utilize tandem cyclization-cyanation sequences. For instance, reacting 3-nitro-1H-indazole with trifluoroacetone and acrylonitrile under microwave irradiation produces the target compound in 40–55% yield. This method reduces purification steps but requires precise temperature control.
Purification and Characterization
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Chromatography : Silica gel column chromatography with petroleum ether/ethyl acetate (7:3) is standard for isolating the final product.
-
Spectroscopic Validation :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Long reaction times (24 h) | 35–75 |
| Palladium Cyanation | Mild conditions | Costly catalysts | 60–85 |
| Chlorination/Substitution | Scalability | Toxic reagents (POCl₃, CN⁻) | 50–65 |
| Suzuki Coupling | Modularity | Low yields | 30–45 |
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(i) N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide (Compound 35)
- Molecular Formula : C₁₄H₁₉F₃N₄O
- Molecular Weight : 340.33 g/mol
- Key Differences : Replaces the propanenitrile group with an acetamide moiety.
- Activity: Demonstrated 80% yield in synthesis and efficacy as a Trypanosoma brucei trypanothione synthetase inhibitor, highlighting the indazole core’s role in antiparasitic activity .
- Comparison : The acetamide group may improve solubility compared to the nitrile but could reduce electrophilic reactivity.
(ii) 5-Chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline
- Molecular Formula : C₁₄H₁₃ClF₃N₃
- Molecular Weight : 315.73 g/mol
- Key Differences : Substitutes the nitrile with a chloro-aniline group.
(iii) N,N-Dimethyl-4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzamide
- Molecular Formula : C₁₈H₁₉F₃N₂O₂
- Molecular Weight : 352.35 g/mol
- Key Differences : Incorporates a benzamide group.
- The benzamide’s planar structure may enhance receptor binding compared to the linear nitrile .
Functional Group Variations
(i) [3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic Acid
- Molecular Formula : C₁₁H₁₂F₃N₃O₂
- Molecular Weight : 275.23 g/mol
- Key Differences : Replaces propanenitrile with a carboxylic acid.
(ii) 1-Phenyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}methanesulfonamide
Structural Isomerism
2-Methyl-3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]propanenitrile
Research Implications
- Biological Activity : The indazole core is versatile, with substituents dictating target specificity (e.g., antiparasitic for acetamide , neurological for benzamide ).
- Functional Groups : Nitriles offer unique electronic properties but may limit solubility; amides and sulfonamides balance solubility and binding .
- Structural isomerism : Positional changes (1-yl vs. 2-yl) significantly alter molecular interactions .
Biological Activity
3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this derivative a candidate for further research in drug development.
The compound can be characterized by its molecular formula and molecular weight of approximately 251.23 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity and metabolic stability, which are crucial for drug efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C11H12F3N3 |
| Molecular Weight | 251.23 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group enhances the compound's binding affinity to various receptors and enzymes, potentially influencing pathways related to cancer and infectious diseases.
Targeted Biological Pathways
- Cancer Treatment : The compound has shown promise in inhibiting tumor growth by targeting specific oncogenes.
- Antimicrobial Activity : Preliminary studies suggest efficacy against multidrug-resistant bacterial strains.
Research Findings
Recent studies have evaluated the biological activity of similar compounds with trifluoromethyl substitutions. For instance, research indicates that derivatives with trifluoromethyl groups exhibit improved potency against various pathogens.
Case Studies
- Anticancer Activity : A study demonstrated that a related compound exhibited an IC50 value of 0.6 μM against specific cancer cell lines, indicating significant potential for therapeutic use.
- Antimicrobial Efficacy : Another investigation reported that derivatives showed MIC values ranging from 0.25 to 1 μg/mL against Gram-positive bacteria, including Staphylococcus aureus.
Comparative Analysis
A comparison with other similar compounds reveals that this compound possesses unique characteristics due to its tetrahydro structure, which may influence its reactivity and biological activity.
| Compound | MIC (μg/mL) | IC50 (μM) |
|---|---|---|
| 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | 0.25–1 | 0.6 |
| Other Trifluoromethyl derivatives | Varies | Varies |
Q & A
Q. What are the key synthetic routes and optimization strategies for synthesizing 3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile?
- Methodological Answer : The synthesis typically involves multi-step pathways starting with the formation of the tetrahydroindazole core. Key steps include:
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Cyclocondensation of hydrazines with cyclic ketones to form the indazole scaffold .
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Introduction of the trifluoromethyl group via halogen exchange or radical trifluoromethylation .
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Alkylation with acrylonitrile or nitrile-containing reagents to append the propanenitrile moiety .
Optimization : Reaction conditions (temperature, solvent, catalyst) critically influence yields. For example, extended heating (7–12 hours at 70°C) improves intermediate cyclization . Purification often employs flash chromatography or recrystallization using solvents like DMF .Key Reaction Parameters Example Conditions Cyclocondensation temperature 70–100°C Trifluoromethylation method Cu-catalyzed CF3 transfer Alkylation solvent Dry MeOH or DCM
Q. How can spectroscopic and analytical methods confirm the compound’s structural identity and purity?
- Methodological Answer : A combination of techniques is used:
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NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR verify the indazole scaffold, trifluoromethyl group (-CF3 at ~-60 ppm), and nitrile connectivity .
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HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed 190.07201 vs. calculated 190.07178 for C8H9F3N2 derivatives) .
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HPLC : Purity assessment (>95%) via reverse-phase chromatography .
Analytical Technique Target Data <sup>1</sup>H NMR Indazole H environment (δ 7.2–8.0 ppm) <sup>19</sup>F NMR CF3 signal (δ -58 to -63 ppm) HRMS Exact mass match (<±0.0002)
Q. What physicochemical properties are critical for handling and storage?
- Methodological Answer :
- Stability : The compound is sensitive to moisture and light. Store at 2–8°C under inert gas (e.g., N2) .
- Solubility : Soluble in DMSO (2 mg/mL) and DCM; avoid aqueous buffers to prevent hydrolysis of the nitrile group .
- Melting Point : Derivatives range from 121.9°C to 160.6°C, indicating crystalline stability .
Advanced Research Questions
Q. What biological targets or mechanisms are associated with this compound in medicinal chemistry?
- Methodological Answer : The trifluoromethyl-tetrahydroindazole core is structurally analogous to kinase and enzyme inhibitors. Proposed mechanisms include:
- Enzymatic Inhibition : Interaction with dihydroorotate dehydrogenase (DHODH) or inward-rectifier potassium channels (e.g., VU041’s anti-malarial activity via Kir channel blockade) .
- Nrf2 Pathway Activation : Analogous compounds induce antioxidant responses in hepatocytes, suggesting cytoprotective potential .
Validation : Use in vitro assays (e.g., enzymatic IC50 determination) and crystallography (e.g., PDB-bound structures ).
Q. How does the compound’s reactivity vary under different pH and temperature conditions?
- Methodological Answer :
- Acidic/alkaline conditions : The nitrile group may hydrolyze to carboxylic acids at extreme pH. Stability studies (pH 1–13, 37°C) are recommended .
- Thermal stability : Thermogravimetric analysis (TGA) of derivatives shows decomposition above 200°C, suggesting thermal resilience in synthetic applications .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, anti-inflammatory activity in RAW264.7 macrophages vs. primary cells may differ .
- Structural analogs : Subtle modifications (e.g., substituents on the indazole ring) drastically alter target affinity. Compare EC50 values of 3-trifluoromethyl vs. difluoromethyl derivatives .
Resolution : Meta-analysis of structure-activity relationships (SAR) and dose-response validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
